L-Serine, O-(2-phenylethyl)-
Description
Contextualizing L-Serine as a Fundamental Bio-Chiral Progenitor Molecule
L-serine, a proteinogenic amino acid, is a fundamental building block of life, integral to the structure and function of countless proteins. thieme-connect.comenamine.net Beyond its direct role in protein biosynthesis, its intrinsic chirality makes it a valuable "chiral pool" starting material in synthetic chemistry. nih.gov The term "chiral pool synthesis" refers to the strategy of using readily available, enantiomerically pure natural products as starting materials to synthesize complex, optically active target molecules. L-serine, which naturally occurs almost exclusively as the L-enantiomer, provides a reliable and economic source of stereochemical information. nih.gov
Chemists leverage the predefined stereocenter of L-serine to construct new chiral molecules, a critical aspect in fields like drug discovery where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. nih.gov Its three functional groups—the amine, the carboxylic acid, and the side-chain hydroxyl group—offer multiple points for chemical modification, allowing it to be transformed into a wide array of valuable intermediates and final products, including other amino acids, chiral ligands for asymmetric catalysis, and complex natural products. nih.govnih.gov For instance, L-serine has been used as a starting point for the synthesis of chiral glycerides, optically active 4-oxaproline derivatives, and enantiopure N-protected beta-hydroxyvaline. nih.govpeptide.comresearchgate.net
Rationale for O-Functionalization of L-Serine in Research
The hydroxyl group on the side chain of L-serine is a prime target for chemical modification, a process known as O-functionalization. This strategic derivatization is driven by several key research objectives.
Beyond protection, O-functionalization is a powerful method for introducing new chemical properties and functionalities . By attaching different groups to the serine oxygen, researchers can modulate a molecule's solubility, stability, and biological activity. This approach is central to the field of bioconjugation, where scientists aim to link different molecular entities, such as a peptide and a drug molecule, to create novel therapeutic agents or research tools. The development of methods for the rapid and selective functionalization of serine residues in native proteins is an active area of research, promising to expand the toolbox of chemical biology.
Furthermore, O-derivatized serine analogs are themselves valuable chiral building blocks . The attached O-group can influence the steric and electronic environment of the molecule, directing the outcome of subsequent chemical reactions and enabling the synthesis of complex targets with high stereocontrol.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-phenylethoxy)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
ANWLXKXJHUMONT-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Serine, O 2 Phenylethyl and Analogs
Strategies for O-Alkylation of the Serine Hydroxyl Group
Chemical synthesis of O-substituted serine derivatives relies on the precise control of reactivity among the three functional groups of the serine molecule: the amino group, the carboxyl group, and the hydroxyl group.
Direct Etherification Approaches and Optimization of Reaction Conditions
Direct O-alkylation of the serine hydroxyl group is typically achieved via a Williamson ether synthesis, where a suitably protected serine derivative is reacted with a phenylethylating agent, such as (2-bromoethyl)benzene. vulcanchem.commedchemexpress.combiosynth.com The success of this approach hinges on the careful optimization of reaction conditions to maximize the yield of the desired O-alkylated product while minimizing side reactions. Key parameters that are frequently optimized include the choice of base, solvent, temperature, and the nature of the protecting groups on the amino and carboxyl termini. scielo.br
For instance, the reaction often employs a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The selection of the base is critical; strong bases can lead to undesired side reactions, including elimination or racemization. Solvents are chosen based on their ability to dissolve the reactants and their compatibility with the reaction conditions. scielo.br A common strategy involves using a polar aprotic solvent, which can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide.
| Parameter | Variation | Purpose & Considerations |
| Alkylating Agent | (2-bromoethyl)benzene | Provides the 2-phenylethyl group. Other halides or sulfonates can also be used. |
| Base | Potassium Carbonate, Sodium Hydride | Deprotonates the hydroxyl group. Base strength must be controlled to avoid racemization. orgsyn.org |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Aprotic polar solvents are often preferred to enhance nucleophilicity. orgsyn.org |
| Temperature | 0°C to room temperature | Lower temperatures help maintain stereochemical integrity and control reaction rate. orgsyn.org |
Exploitation of Protecting Group Chemistry for Selective O-Functionalization
To achieve selective alkylation of the hydroxyl group, the more nucleophilic amino group and the acidic carboxyl group must be masked with protecting groups. peptide.com This strategy prevents N-alkylation and intermolecular reactions that would otherwise lead to a complex mixture of products. vulcanchem.com
The choice of protecting groups is dictated by their stability under the O-alkylation conditions and the ease of their subsequent removal without affecting the newly formed ether linkage or the stereocenter. peptide.com For the amino group, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are widely used. vulcanchem.com The carboxyl group is often protected as a simple ester, such as a methyl or benzyl (B1604629) ester. orgsyn.orgbeilstein-journals.org After the ether linkage is successfully formed, these groups are removed under specific conditions (e.g., acid for Boc, base for Fmoc, hydrogenolysis for benzyl esters) to yield the final product. peptide.com
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) peptide.com |
| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) vulcanchem.com |
| Carboxyl Group | Methyl Ester | -OMe | Saponification (e.g., NaOH) |
| Carboxyl Group | Benzyl Ester | -OBzl | Hydrogenolysis (H₂, Pd/C) peptide.com |
| Hydroxyl Group | tert-Butyl Ether | -tBu | Strong acid (e.g., TFA) peptide.com |
Stereoselective Alkylation Strategies for Chiral Integrity Maintenance
A paramount challenge in the synthesis of amino acid derivatives is the preservation of the stereochemistry at the α-carbon. acs.org The chiral integrity of L-serine must be maintained throughout the synthetic sequence to ensure the biological relevance of the final compound. d-nb.info Racemization can occur under harsh reaction conditions, particularly with the use of strong bases or high temperatures, which can facilitate the deprotonation and reprotonation of the α-carbon. researchgate.net
Strategies to maintain chiral integrity include:
Mild Reaction Conditions : Performing the alkylation at low temperatures (e.g., 0°C) significantly reduces the risk of epimerization. orgsyn.org
Appropriate Base Selection : Using moderately weak bases, such as potassium or cesium carbonate, is often preferred over stronger bases like sodium hydride to avoid abstracting the α-proton. acs.org
Cyclic Intermediates : The formation of cyclic intermediates, such as N,O-acetals or sulfamidates from serine, can lock the stereocenter and allow for stereocontrolled reactions on the side chain before ring-opening to reveal the modified amino acid. acs.orgresearchgate.net
Photochemical Methods : Photoinduced decarboxylative radical reactions have been reported for the O-alkylation of serine derivatives under mild, metal-free, and base-free conditions, which proceeds with complete retention of the α-chirality. researchgate.net
Enzymatic and Biocatalytic Synthesis Routes for O-Derivatized L-Serine
Enzymatic synthesis offers a powerful alternative to traditional chemical methods, providing high selectivity and stereospecificity under mild, environmentally benign conditions. d-nb.infobeilstein-journals.org The development of biocatalysts for the synthesis of L-Serine, O-(2-phenylethyl)- is an emerging area of interest.
Investigation of Serine Hydroxymethyltransferase (SHMT) Analogs for O-Modification
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in one-carbon metabolism. nih.govmdpi.com Its primary physiological function is to catalyze the reversible conversion of L-serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. biorxiv.orgfrontiersin.org
While SHMT is an expert at Cα-Cβ bond cleavage and formation, its native catalytic machinery is not suited for forming ether linkages with bulky substituents like a phenylethyl group. frontiersin.org The active site is tailored to bind serine and transfer a hydroxymethyl group to tetrahydrofolate. biorxiv.org To date, there is no published research demonstrating the successful engineering of SHMT or its analogs to catalyze the O-alkylation of serine with a phenylethyl donor. Such an endeavor would require substantial protein engineering to alter the substrate specificity and redirect the enzyme's reactivity from C-C bond cleavage to C-O ether bond formation, a fundamentally different chemical transformation for this enzyme class.
Exploration of Serine O-Acetyltransferase (SOAT) Variants and Substrate Promiscuity for Phenylethyl Transfer
Serine O-acetyltransferase (SOAT), also known as serine transacetylase (SAT), is the enzyme responsible for the first step in the cysteine biosynthesis pathway in bacteria and plants. nih.govwikipedia.org It catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetyl-L-serine. wikipedia.org
The natural reaction of SOAT involves an acyl-transfer mechanism, making it a more plausible candidate for engineering compared to SHMT. nih.gov The concept of "substrate promiscuity" refers to an enzyme's ability to accept substrates other than its natural one. Research has shown that some transferases can be engineered to accept bulkier donor molecules. nih.gov However, replacing acetyl-CoA with a hypothetical "phenylethyl-CoA" or a similar donor for transfer onto serine has not been reported. The challenges would include the enzymatic synthesis of the phenylethyl donor and engineering the SOAT active site to accommodate the significantly larger and more hydrophobic phenylethyl group in place of the small acetyl group. While related enzymes have been engineered for novel transformations, specific reports on SOAT variants capable of phenylethyl transfer remain absent from the scientific literature. researchgate.netnih.gov
Rational Design and Directed Evolution of Biocatalysts for O-Alkylation (Conceptual)
The enzymatic synthesis of O-alkylated serine derivatives, such as O-(2-phenylethyl)-L-serine, represents a significant advancement over traditional chemical methods, offering high selectivity and milder reaction conditions. The development of suitable biocatalysts for this specific O-alkylation is a key challenge, primarily addressed through the conceptual frameworks of rational design and directed evolution.
Rational Design
Rational design involves making specific, knowledge-driven modifications to an enzyme's structure to enhance or introduce a desired catalytic activity. rsc.orgnih.gov This approach is predicated on a thorough understanding of the enzyme's three-dimensional structure, its catalytic mechanism, and its interactions with the substrates—in this case, L-serine and a phenylethyl group donor.
The conceptual process for rationally designing a biocatalyst for O-(2-phenylethyl)-L-serine synthesis would involve several key steps:
Scaffold Selection: The process begins by identifying a suitable parent enzyme. Promising candidates often exhibit promiscuous activity toward similar reactions or have a binding pocket that can accommodate the L-serine and phenylethyl substrates. Enzymes like certain transferases, or even hydrolases operated in reverse, could serve as starting points. The β-subunit of tryptophan synthase (TrpB), for instance, has been engineered for various C- and N-alkylation reactions and could be a candidate for functional redesign. nih.gov
Computational Modeling and Docking: With a candidate enzyme chosen, computational tools are used to model the active site. rsc.org Molecular docking simulations would predict how L-serine and the phenylethyl donor substrate bind within this pocket. These simulations help identify key amino acid residues that interact with the substrates and stabilize the transition state of the O-alkylation reaction. acs.org
Active Site Engineering: Based on modeling data, specific mutations are introduced into the enzyme's genetic code via site-directed mutagenesis. nih.gov The goals of these mutations are typically to:
Enhance Substrate Affinity: Modify residues to create more favorable steric and electronic interactions with the phenylethyl group, thereby improving binding and positioning for the reaction.
Improve Catalytic Efficiency: Introduce or reposition catalytic residues (e.g., general acids or bases) to facilitate the deprotonation of the L-serine hydroxyl group and the subsequent nucleophilic attack on the phenylethyl donor.
Control Regioselectivity: Ensure the alkylation occurs exclusively on the oxygen atom of the serine side chain, preventing undesired N-alkylation at the alpha-amino group.
Iterative Refinement: The newly designed enzyme variants are produced, purified, and tested for the desired O-alkylation activity. The results are then used to further refine the computational models, leading to subsequent rounds of design and testing to optimize the biocatalyst's performance. nih.gov
Directed Evolution
Directed evolution mimics the process of natural selection in a laboratory setting to develop enzymes with desired properties without requiring detailed structural knowledge. mpg.denih.gov This method is particularly powerful for generating novel catalytic functions that are difficult to predict through rational design alone. mit.edu
A conceptual workflow for the directed evolution of an O-alkylating biocatalyst would proceed as follows:
Gene Mutagenesis and Library Creation: The gene encoding a starting enzyme is subjected to random mutagenesis using techniques like error-prone PCR or saturation mutagenesis. mpg.de This creates a large library of gene variants, each potentially encoding an enzyme with slightly different properties.
High-Throughput Screening (HTS): This is the most critical step. The library of enzyme variants must be screened to identify those that exhibit the desired O-alkylation activity. An effective HTS assay is essential and could be designed to detect the formation of O-(2-phenylethyl)-L-serine, perhaps through a colorimetric or fluorescent signal linked to product formation or substrate consumption.
Selection and Iteration: The genes from the most successful variants—those showing the highest activity and selectivity—are isolated. mpg.de These "winning" genes are then used as templates for further rounds of mutagenesis and screening. This iterative process gradually accumulates beneficial mutations, leading to a highly efficient and selective biocatalyst. nih.gov The combination of rational design with subsequent directed evolution has often led to the most promising development of new enzymes. nih.gov
The table below outlines the conceptual differences between these two powerful enzyme engineering strategies.
| Feature | Rational Design | Directed Evolution |
| Prerequisite | Detailed knowledge of enzyme structure and mechanism. rsc.orgnih.gov | A starting enzyme and a high-throughput screening method. mpg.de |
| Approach | Specific, targeted mutations based on hypotheses. nih.gov | Random mutagenesis followed by selection of desired traits. mit.edu |
| Mutation Type | A few, well-defined mutations per cycle. | Many random mutations across the gene. |
| Library Size | Small, focused libraries. | Large, diverse libraries (10³ - 10⁸ variants). |
| Key Challenge | Accurately predicting the effects of mutations. acs.org | Developing a sensitive and rapid screening assay. |
| Potential Outcome | Incremental improvements to existing functions. | Novel enzyme functions and significant activity enhancements. nih.gov |
Purification and Isolation Methodologies for O-(2-phenylethyl)-L-Serine and Its Synthetic Intermediates
The successful synthesis of O-(2-phenylethyl)-L-serine requires robust and efficient methods for its purification and the isolation of its synthetic intermediates. The choice of method depends on the specific properties of the target compound and the nature of the impurities present in the mixture. Common techniques include chromatography, crystallization, and extraction.
Chromatographic Methods
Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential distribution between a stationary phase and a mobile phase.
Ion-Exchange Chromatography (IEC): This technique is particularly effective for purifying amino acids and their derivatives, which are zwitterionic. rsc.org The process involves passing a solution containing the target compound through a column packed with a charged resin.
Cation-exchange resin (e.g., KU-2x8 in H+ form) can be used to capture the positively charged amino acid (at low pH), allowing neutral and anionic impurities to pass through. The desired amino acid is then eluted using a basic solution, such as aqueous ammonia (B1221849). rsc.org
Anion-exchange resin can be used in a subsequent step to remove remaining anionic impurities. This dual-resin approach is common for achieving high purity in L-serine production. google.com
Silica (B1680970) Gel Column Chromatography: This is a widely used method for separating organic compounds based on polarity. For O-(2-phenylethyl)-L-serine and its protected intermediates, a silica gel column can effectively separate the product from less polar starting materials or more polar byproducts. nih.gov The choice of eluent (solvent system), such as a mixture of chloroform (B151607) and ethyl acetate (B1210297), is critical for achieving good separation. rsc.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical assessment of purity and for small-scale preparative purification, RP-HPLC is the method of choice. It uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid, TFA). nih.gov
Solid-Phase Extraction (SPE): SPE is a rapid and economical alternative to column chromatography for sample cleanup and purification. nih.gov A reversed-phase SPE cartridge can be used to bind the target compound from an aqueous solution, wash away hydrophilic impurities (like salts), and then elute the purified product with an organic solvent. nih.gov
Crystallization
Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.
Anti-Solvent Crystallization: The purified fractions containing O-(2-phenylethyl)-L-serine can be concentrated, and then an "anti-solvent" (a solvent in which the compound is insoluble, such as hexane (B92381) or diethyl ether) is added to induce precipitation of the crystalline product. google.com
Cooling Crystallization: The target compound is dissolved in a suitable solvent (e.g., aqueous ethanol) at an elevated temperature to form a saturated solution. rsc.org Slow cooling of the solution decreases the solubility of the compound, leading to the formation of crystals.
Selective Crystallization: In some cases, direct crystallization from a reaction mixture is possible if the desired product has significantly lower solubility than other components under specific conditions (e.g., pH, solvent composition). This has been used for purifying intermediates like L-serine methyl ester hydrochloride. google.com
The following table summarizes the primary purification techniques and their applications for O-(2-phenylethyl)-L-serine and its intermediates.
| Purification Method | Principle | Application | Key Parameters |
| Ion-Exchange Chromatography | Separation based on net charge. rsc.org | Isolation of the final amino acid product from charged/uncharged impurities. | Resin type (cation/anion), pH, eluent concentration (e.g., 5% NH₄OH). rsc.org |
| Silica Gel Chromatography | Separation based on polarity. nih.gov | Purification of protected intermediates and the final product from reactants and byproducts. | Stationary phase (silica gel), mobile phase/eluent system (e.g., CHCl₃/EtOAc). rsc.org |
| Crystallization | Separation based on differential solubility. google.com | Final purification step to obtain high-purity solid product. | Solvent/anti-solvent system, temperature, pH adjustment. google.com |
| Solid-Phase Extraction (SPE) | Rapid separation based on partitioning between a solid phase and a liquid phase. nih.gov | Desalting and rapid cleanup of crude reaction mixtures. | Cartridge type (e.g., C18), loading/washing/elution solvents. |
Extraction
Liquid-liquid extraction is typically used as an initial workup step to separate the product from a reaction mixture based on its solubility in immiscible solvents. For instance, after a reaction, the product might be extracted into an organic solvent like ethyl acetate from an aqueous layer containing inorganic salts or other water-soluble impurities. orgsyn.org
L Serine, O 2 Phenylethyl As a Chiral Building Block in Complex Molecule Synthesis
Applications in Asymmetric Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics
The quest for novel therapeutic agents and tools to probe biological systems has driven significant research into the synthesis of non-proteinogenic amino acids and peptidomimetics. These molecules often exhibit enhanced stability, bioavailability, and unique conformational preferences compared to their natural counterparts. O-alkylated serine derivatives, including the closely related and extensively studied O-benzyl-L-serine, are key starting materials in this field. chemimpex.com
Incorporation into Peptide Synthesis for Structural and Conformational Modulation
The incorporation of modified amino acids into peptide chains is a powerful strategy to modulate their three-dimensional structure and, consequently, their biological activity. The bulky phenylethyl group of L-Serine, O-(2-phenylethyl)- can influence the local conformation of the peptide backbone. Computational models suggest that the phenylethyl group tends to adopt a conformation that is perpendicular to the amino acid backbone, which can help to minimize steric clashes and potentially engage in π-π stacking interactions with other aromatic residues within a peptide sequence. vulcanchem.com
In solid-phase peptide synthesis (SPPS), protected derivatives such as Fmoc-O-benzyl-L-serine are widely used to introduce serine residues with a protected side chain. biosynth.comchemimpex.com This orthogonal protection strategy allows for the selective removal of the N-terminal Fmoc group for chain elongation while the O-benzyl group remains intact, preventing unwanted side reactions. A similar strategy would be employed for Fmoc-L-Serine, O-(2-phenylethyl)-. The presence of such bulky O-alkyl groups can stabilize specific secondary structures, like helices or turns, by restricting the conformational freedom of the peptide backbone. vulcanchem.com This conformational constraint is a key principle in the design of peptidomimetics with defined structures. For instance, studies on peptides containing O-benzyl-L-serine have shown that the benzyl (B1604629) group can influence the peptide's thermal stability and secondary structure characteristics.
| Peptide Modification | Effect on Conformation | Relevant Findings |
| O-benzyl-L-serine incorporation | Stabilizes gauche conformation around Cα–Cβ bond | Minimizes steric hindrance, favoring reactivity in coupling reactions. vulcanchem.com |
| O-benzyl-L-serine in polymerization | Improved thermal stability and secondary structure | The benzyl ester group allows for more uniform polymerization of amino acids. |
| General O-alkylation | Influences local peptide backbone structure | Bulky side chains can restrict conformational freedom, leading to more defined secondary structures. |
Stereocontrolled Synthesis of Heterocyclic Compounds Utilizing the L-Serine Scaffold
The chiral scaffold of L-serine and its derivatives is a valuable starting point for the stereocontrolled synthesis of various heterocyclic compounds. The aldehyde derived from O-benzyl-L-serine, for example, can be elongated and then subjected to reactions like iodocyclocarbamation to produce chiral oxazolidin-2-ones, which are versatile intermediates for more complex targets. beilstein-journals.org This general strategy highlights how the stereocenter of the parent amino acid can be transferred to a new heterocyclic system.
A general synthetic route starting from an O-alkylated L-serine could involve:
Oxidation of the protected amino acid to the corresponding aldehyde.
Carbon chain elongation via a Wittig-type reaction.
Intramolecular cyclization to form the heterocyclic ring, with the stereochemistry directed by the existing chiral center.
For example, the synthesis of (2R,3S)-hydroxyglutamic acid has been achieved from O-benzyl-L-serine, demonstrating the utility of this building block in creating complex, stereochemically defined molecules. beilstein-journals.org
| Starting Material | Key Transformation | Product Type |
| O-benzyl-L-serine | Wittig reaction followed by iodocyclocarbamation | Chiral trans-oxazolidin-2-one beilstein-journals.org |
| D-serinal derivative | Intramolecular cyclization | Chiral oxazolidine (B1195125) beilstein-journals.org |
Exploitation of the Phenylethyl Moiety for Diastereoselective Inductions
The side chain of a chiral building block can play a crucial role in directing the stereochemical outcome of reactions at other sites in the molecule. While direct studies on the diastereoselective induction by the O-(2-phenylethyl) group are not widely reported, analogies can be drawn from related systems. For instance, in the Ugi four-component reaction, the use of O-benzyl-L-serine as the amino acid component has been shown to influence the diastereomeric ratio of the product, albeit with moderate selectivity in some cases. mdpi.com
More pronounced diastereoselectivity is often observed in reactions of cyclic derivatives of serine. Aldol additions to chiral oxazolidines derived from L-serine can proceed with high diastereoselectivity. scispace.com The bulky substituent on the side-chain oxygen, such as a phenylethyl group, would be expected to influence the facial selectivity of the enolate attack on an electrophile, thereby controlling the formation of new stereocenters. In the alkylation of chiral bicyclic N,O-acetals derived from isoserine, different electrophiles, including benzyl iodide, have been used to generate quaternary α-alkylisoserine derivatives with good diastereoselectivity. nih.gov
| Reaction Type | Chiral Substrate | Diastereomeric Ratio (d.r.) |
| Ugi Reaction | O-benzyl-L-serine | 75:25 mdpi.com |
| Alkylation | Chiral bicyclic N,O-acetal of isoserine with benzyl iodide | 80:20 nih.gov |
| Aldol Addition | Chiral oxazolidine from L-serine with p-nitrobenzaldehyde | >95:5 scispace.com |
Design and Synthesis of Novel Molecular Scaffolds for Chemical Probe Development
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The unique structural and chemical properties of L-Serine, O-(2-phenylethyl)- make it an interesting scaffold for the development of such probes. Its aromatic ring can be further functionalized, and the amino acid backbone provides handles for conjugation to reporter tags or other molecular entities.
Derivatization for Creation of Polymer-Supported Reagents and Catalysts (Conceptual, drawing from O-acylated serines)
The immobilization of reagents and catalysts on solid supports simplifies purification and allows for the recycling of valuable materials. researchgate.netchemscene.com While there are no direct reports on the use of L-Serine, O-(2-phenylethyl)- for this purpose, the concept can be illustrated by analogy to other polymer-supported systems. For example, polymer-supported O-benzyl isoureas have been prepared and used to convert carboxylic acids to their corresponding benzyl esters. nih.gov This suggests a potential application where the O-(2-phenylethyl) group could be used as a transferable protecting group or as part of a supported activating agent.
A conceptual pathway could involve:
Attachment of a suitable L-serine derivative to a polymer resin, such as Merrifield resin. fluorochem.co.uk
Alkylation of the serine hydroxyl with 2-phenylethyl bromide.
Further chemical modification to generate the active reagent or catalyst on the solid support.
This approach would leverage the benefits of solid-phase synthesis for the creation of novel, reusable chemical tools based on the L-Serine, O-(2-phenylethyl)- scaffold.
Construction of Macrocyclic and Constrained Systems Featuring the Phenylethyl Ether
Macrocyclization is a widely used strategy in drug discovery to create conformationally constrained peptides and peptidomimetics with improved pharmacological properties. nih.govuni-kiel.de The side chain of L-Serine, O-(2-phenylethyl)- can be envisioned as a handle for macrocyclization. For instance, the phenylethyl group could be functionalized with a reactive group that can form a covalent bond with another part of the peptide sequence.
Alternatively, the principles of serine and threonine ligation (STL) could be adapted. In STL, an N-terminal serine or threonine residue reacts with a C-terminal salicylaldehyde (B1680747) ester to form a cyclic peptide. rsc.org While this method forms a native peptide bond at the ligation site, the O-phenylethyl group could be part of a non-natural linker in a macrocyclic structure. In one study, a serine residue was modified with an acrylate (B77674) group and then used in a palladium-catalyzed intramolecular C-H olefination to form a 14-membered macrocycle. nih.gov A similar strategy could potentially be employed with a functionalized phenylethyl group on the serine side chain. The steric bulk of the phenylethyl ether would also be expected to influence the preferred conformation of the resulting macrocycle.
Precursors for the Enantioselective Synthesis of Natural Product Analogs (Conceptual, drawing from O-benzyl-L-serine as precursor)
The strategic use of chiral building blocks is fundamental to the enantioselective synthesis of complex molecules, particularly natural products and their analogs. L-Serine, O-(2-phenylethyl)- emerges as a valuable, albeit specialized, chiral precursor, conceptually similar to the more widely utilized O-benzyl-L-serine. chemimpex.com The core value of these O-substituted serine derivatives lies in their ability to provide a stable, stereochemically defined three-carbon unit where the hydroxyl group is masked by a protecting group that can be removed later in a synthetic sequence. beilstein-journals.org
The phenylethyl group in L-Serine, O-(2-phenylethyl)- serves a similar function to the benzyl group in O-benzyl-L-serine. It acts as a bulky, lipophilic protecting group for the serine hydroxyl moiety. vulcanchem.com This protection is crucial as it allows for a wide range of chemical transformations to be performed on the amino and carboxyl groups, or on a side chain extended from the α-carbon, without interference from the reactive hydroxyl group. The retention of the (S)-configuration at the α-carbon is a key feature, ensuring that the chirality of the starting material is transferred to the synthetic target. vulcanchem.com
Drawing parallels from the synthetic utility of O-benzyl-L-serine, which is a precursor in the synthesis of nonracemic hydroxyglutamic acids and various peptide structures, L-Serine, O-(2-phenylethyl)- can be envisioned as a precursor for a diverse array of natural product analogs. chemimpex.combeilstein-journals.org For instance, the aldehyde derived from O-benzyl-L-serine is a key intermediate that can be elongated using methods like the Wittig reaction to introduce new chiral centers in a controlled manner. beilstein-journals.org A similar transformation of L-Serine, O-(2-phenylethyl)- would yield a chiral aldehyde poised for homologation, providing access to complex amino alcohols, substituted amino acids, and polyketide fragments.
The key difference—the additional methylene (B1212753) (-CH2-) unit in the phenylethyl group compared to the benzyl group—may offer subtle yet significant advantages in certain synthetic contexts. This spacer could influence the steric environment around the reaction centers, potentially altering the diastereoselectivity of reactions at the α-carbon or adjacent positions. Furthermore, the conditions required for the deprotection of the phenylethyl group might differ from those for the benzyl group, offering alternative orthogonality in complex, multi-step syntheses. While hydrogenolysis is a common method for debenzylating O-benzyl-L-serine, the stability of the phenylethyl ether bond might necessitate different reagents, thereby expanding the synthetic chemist's toolkit. beilstein-journals.org
Conceptually, L-Serine, O-(2-phenylethyl)- is a suitable starting material for the enantioselective synthesis of:
Novel α-Substituted Amino Acids : By leveraging the protected serine scaffold, alkylation or other modifications at the α-position can lead to quaternary serine analogs with unique side chains. rsc.org
Peptidomimetics : Incorporation of this non-canonical amino acid into peptide sequences could produce analogs with altered conformations and enhanced metabolic stability. researchgate.net
Bioactive Alkaloids and Lactams : The chiral backbone can serve as the foundation for constructing complex heterocyclic systems that are common motifs in natural products.
The table below provides a comparative overview of L-Serine, O-(2-phenylethyl)- and related compounds.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Role in Synthesis |
|---|---|---|---|---|
| L-Serine | C₃H₇NO₃ | 105.09 | Unprotected hydroxymethyl side chain | Fundamental proteinogenic amino acid, precursor for biosynthesis. wikipedia.orgchemeo.com |
| O-Benzyl-L-serine | C₁₀H₁₃NO₃ | 195.22 | Benzyl ether protecting the hydroxyl group | Widely used chiral building block for peptides and complex molecules. chemimpex.comnih.gov |
| L-Serine, O-(2-phenylethyl)- | C₁₁H₁₅NO₃ | 209.24 | Phenylethyl ether protecting the hydroxyl group | Chiral building block with enhanced lipophilicity and modified steric profile. vulcanchem.com |
Investigation of Biological and Biochemical Interactions: Mechanistic and Theoretical Aspects
Modulation of Enzymatic Activity and Substrate Recognition by O-(2-phenylethyl) Modification
The introduction of the bulky and hydrophobic O-(2-phenylethyl) group is predicted to significantly alter the interaction of the L-serine core with enzymes that normally process the natural amino acid.
Impact on Serine-Processing Enzymes (e.g., serine hydroxymethyltransferase, serine racemase) (Conceptual, drawing from L-serine metabolism)
L-serine is a central player in cellular metabolism, serving as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and essential molecules such as sphingolipids and purines. nih.govnih.govmdpi.com Two key enzymes in its metabolic pathway are serine hydroxymethyltransferase (SHMT) and serine racemase (SR).
Serine Hydroxymethyltransferase (SHMT): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. mdpi.comebi.ac.uk This reaction is a primary source of one-carbon units for various biosynthetic pathways. nih.gov The active site of SHMT is tailored to accommodate the L-serine substrate. The introduction of the O-(2-phenylethyl) group would likely act as a significant steric hindrance, preventing the molecule from fitting into the catalytic pocket. It is conceivable that L-Serine, O-(2-phenylethyl)- could act as a competitive inhibitor of SHMT, although the large size of the phenylethyl group might preclude effective binding altogether. The search for selective inhibitors of SHMT has been an area of interest, particularly in the context of cancer therapy, but has proven challenging. oncotarget.com
Investigation of Binding Site Specificity and Allosteric Modulation in in vitro Enzymatic Assays
To empirically determine the effect of L-Serine, O-(2-phenylethyl)- on serine-processing enzymes, a series of in vitro enzymatic assays would be necessary. These assays would quantify the compound's ability to inhibit or modulate the activity of purified SHMT and SR.
| Enzyme | Assay Type | Substrate(s) | Parameter(s) to be Measured | Potential Outcome |
| Serine Hydroxymethyltransferase (SHMT) | Spectrophotometric or Radiometric | L-Serine, Tetrahydrofolate | IC₅₀, Kᵢ, Mechanism of Inhibition (Competitive, Non-competitive, etc.) | Determination of inhibitory potency and mode of action. |
| Serine Racemase (SR) | HPLC-based or Coupled Enzyme Assay | L-Serine | IC₅₀ for racemization, Effect on β-elimination activity | Assessment of inhibition of D-serine formation and potential differential effects on the enzyme's dual functions. |
These studies would provide critical data on the binding site specificity. For instance, a competitive inhibition pattern would suggest that L-Serine, O-(2-phenylethyl)- binds to the active site, directly competing with the natural substrate. Non-competitive or uncompetitive inhibition might indicate binding to an allosteric site, a site other than the active site, which could induce a conformational change in the enzyme that alters its catalytic efficiency. The synthesis of various O-substituted serine derivatives has been explored to probe the active sites of different enzymes. researchgate.netrsc.org
Exploration of Receptor Binding and Ligand Design Principles
The chemical modification of L-serine with a phenylethyl group introduces structural features that are commonly found in pharmacologically active molecules, opening up the possibility of interactions with various receptors.
Phenylethyl Moiety as a Structural Element for Ligand-Receptor Interactions (Conceptual)
The phenylethyl moiety is a well-established pharmacophore found in a wide range of therapeutic agents, particularly those targeting the central nervous system. Its presence can facilitate several types of interactions with protein receptors:
Hydrophobic Interactions: The phenyl ring provides a nonpolar surface that can interact favorably with hydrophobic pockets within a receptor's binding site. Such interactions are crucial for the binding of many ligands. pnas.org
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor. This type of interaction contributes to the stability of the ligand-receptor complex.
Cation-π Interactions: The electron-rich face of the phenyl ring can interact with positively charged residues, such as lysine (B10760008) and arginine.
The phenylethyl group has been successfully incorporated into ligands for various receptors, including opioid receptors, where it has been shown to influence binding affinity and functional activity. nih.govnih.govresearchgate.net For example, the substitution of an N-methyl group with an N-phenethyl group in certain morphinans can enhance binding affinity and agonist potency at the µ-opioid receptor. researchgate.net
Theoretical Studies on Interactions with Amino Acid Transporters or Receptors (Conceptual, drawing from L-serine's role in neurotransmission)
L-serine itself is transported across cell membranes by various amino acid transporters, such as the Alanine-Serine-Cysteine Transporter 2 (ASCT2). plos.orgnih.gov These transporters are crucial for maintaining amino acid homeostasis and are increasingly recognized as therapeutic targets. mdpi.com Computational modeling and virtual screening have been employed to identify novel ligands for these transporters. plos.org
Given the structural similarity to L-serine, it is plausible that L-Serine, O-(2-phenylethyl)- could interact with these transporters. Theoretical docking studies could be performed to predict the binding affinity and orientation of the compound within the transporter's binding site. The bulky phenylethyl group might prevent transport but could lead to inhibitory activity. Homology models of transporters like ASCT2, based on crystal structures of related proteins, provide a structural framework for such in silico investigations. plos.org
Furthermore, L-serine is a precursor to the neuromodulators glycine and D-serine, which act on glycine receptors and NMDA receptors, respectively. nih.govnih.gov While L-Serine, O-(2-phenylethyl)- is unlikely to directly mimic the action of these small amino acid neurotransmitters at their primary binding sites, the phenylethyl group could potentially allow for interactions with allosteric sites on these or other receptors.
Cellular Pathway Modulation Studies in In Vitro Systems
To move beyond theoretical interactions, it would be essential to investigate the effects of L-Serine, O-(2-phenylethyl)- in cellular models. In vitro studies using cultured cells would allow for the assessment of its impact on various cellular pathways.
For instance, given the central role of L-serine metabolism in cell proliferation, particularly in cancer cells, one could investigate the effect of L-Serine, O-(2-phenylethyl)- on the growth and viability of cancer cell lines that are known to be dependent on serine uptake or synthesis. nih.gov Any observed anti-proliferative effects could then be mechanistically dissected by examining key cellular pathways.
| Cellular Pathway | In Vitro Model | Experimental Readout | Potential Implication |
| Cell Proliferation and Viability | Cancer cell lines (e.g., lung, breast) | MTT assay, colony formation assay | Assessment of cytotoxic or cytostatic effects. |
| One-Carbon Metabolism | Isotope tracing with ¹³C-labeled glucose or serine | Mass spectrometry-based metabolomics | Determination of the impact on nucleotide and amino acid biosynthesis. |
| Inflammatory Signaling | Macrophages or other immune cells stimulated with an inflammatory agent | Measurement of cytokine production (e.g., IL-6, TNF-α) by ELISA | Evaluation of potential anti-inflammatory properties. L-serine itself has been shown to modulate inflammatory responses. frontiersin.org |
| Neuronal Signaling | Cultured neurons | Electrophysiology (e.g., patch-clamp) to measure receptor activity, calcium imaging | Investigation of potential modulatory effects on NMDA or other neurotransmitter receptors. |
These in vitro studies would provide a crucial bridge between the theoretical potential of L-Serine, O-(2-phenylethyl)- and its actual biological activity, guiding further research into its mechanism of action.
Investigation of Cellular Proliferation and Differentiation Mechanisms in Response to the Compound (Conceptual, drawing from L-serine's role)
L-serine is a pivotal amino acid in cellular proliferation and differentiation, serving as a fundamental building block for proteins and a precursor for various essential biomolecules. nih.govmedchemexpress.com Its metabolic products are crucial not only for cell growth but also for specialized functions, particularly in the central nervous system. frontiersin.orgnih.gov The de novo synthesis of L-serine is often upregulated in rapidly proliferating tissues, highlighting its importance in cell division. wiley.com
The introduction of the O-(2-phenylethyl) group to the L-serine backbone presents a unique molecular architecture that could conceptually influence cellular proliferation and differentiation in several ways:
Altered Substrate Availability: The bulky phenylethyl group may sterically hinder the enzymes that utilize L-serine as a substrate for the synthesis of downstream metabolites essential for proliferation, such as purines and pyrimidines. wikipedia.org This could potentially slow down the rate of cell division in tissues that are highly dependent on the L-serine metabolic pathway.
Modulation of Signaling Pathways: L-serine is involved in the synthesis of sphingolipids and phosphatidylserine (B164497), which are critical components of cell membranes and are involved in signaling cascades that govern cell differentiation and survival. mdpi.comfrontiersin.org The O-(2-phenylethyl)- derivative, with its increased lipophilicity, might interact differently with cell membranes or the enzymes involved in phospholipid and sphingolipid metabolism, thereby conceptually altering signaling pathways that control cellular differentiation processes. vulcanchem.com For instance, L-serine is known to support cell proliferation and maintain mitochondrial function through ceramide metabolism. frontiersin.org The modified compound could potentially modulate these effects.
Influence on Neural Cell Differentiation: In the nervous system, L-serine promotes the growth, differentiation, and elongation of neurons. wiley.com It is also suggested that L-serine can stimulate neural stem cells to differentiate into oligodendrocytes. frontiersin.org The enhanced lipophilicity of L-Serine, O-(2-phenylethyl)- might improve its ability to cross the blood-brain barrier, potentially leading to more pronounced or altered effects on neural differentiation compared to its parent compound. vulcanchem.com
| Feature | Role of L-Serine | Conceptual Role of L-Serine, O-(2-phenylethyl)- |
| Cellular Proliferation | Precursor for nucleotides and proteins, supporting rapid cell division. nih.govmedchemexpress.com | May modulate proliferation rates due to steric hindrance of metabolic enzymes. |
| Cellular Differentiation | Essential for the synthesis of sphingolipids and phosphatidylserine, which are involved in signaling. mdpi.comfrontiersin.org | Could alter signaling pathways for differentiation due to modified interactions with lipid metabolism. |
| Neural Differentiation | Promotes neuronal growth and differentiation; stimulates oligodendrocyte differentiation. frontiersin.orgwiley.com | Enhanced blood-brain barrier permeability could potentially modify its impact on neural cell differentiation. vulcanchem.com |
Analysis of Metabolic Fluxes and Pathways Involving Modified Serine Derivatives (Conceptual, drawing from L-serine's role in metabolism)
L-serine is a central node in cellular metabolism, intersecting with several major pathways. researchgate.net It is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and can be converted back to pyruvate (B1213749), making it a glucogenic amino acid. wikipedia.orgmdpi.com Furthermore, L-serine is a primary source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides, and the amino acids glycine and cysteine. wikipedia.orgmdpi.com
The modification of L-serine to L-Serine, O-(2-phenylethyl)- would conceptually lead to significant alterations in its metabolic fate:
Glycolysis and Gluconeogenesis: The conversion of L-serine to pyruvate by serine dehydratase is a key entry point into central carbon metabolism. mdpi.com The O-(2-phenylethyl)- substitution on the hydroxyl group, which is the reactive site for this enzyme, would likely inhibit this conversion, thus preventing its direct participation in gluconeogenesis or energy production via the citric acid cycle.
One-Carbon Metabolism: The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of L-serine to glycine, a reaction that provides one-carbon units to the folate cycle. wikipedia.org This enzymatic reaction also targets the hydroxyl group of L-serine. The presence of the bulky phenylethyl group would likely block this conversion, thereby disrupting the cellular pool of one-carbon units and affecting downstream processes like purine (B94841) and pyrimidine (B1678525) synthesis.
Sphingolipid and Phospholipid Synthesis: L-serine is a direct precursor for the synthesis of sphingolipids and phosphatidylserine. mdpi.com The initial step in sphingolipid synthesis involves the condensation of serine with palmitoyl-CoA. The modified hydroxyl group in L-Serine, O-(2-phenylethyl)- would prevent this reaction, thereby inhibiting the de novo synthesis of ceramides (B1148491) and other sphingolipids. Similarly, its incorporation into phospholipids (B1166683) would be blocked.
Transsulfuration Pathway: L-serine is required for the synthesis of cysteine via the transsulfuration pathway. mdpi.com This pathway is initiated by the enzyme cystathionine (B15957) β-synthase, which condenses serine with homocysteine. The modification at the hydroxyl group would likely impede this reaction, affecting the synthesis of cysteine and downstream molecules like glutathione (B108866). frontiersin.org
| Metabolic Pathway | Role of L-Serine | Conceptual Impact of O-(2-phenylethyl) Modification |
| Glycolysis/Gluconeogenesis | Converted to pyruvate. mdpi.com | Blocked conversion, preventing entry into central carbon metabolism. |
| One-Carbon Metabolism | Donates one-carbon units for nucleotide synthesis. wikipedia.org | Inhibition of one-carbon unit donation, disrupting nucleotide synthesis. |
| Lipid Synthesis | Precursor for sphingolipids and phospholipids. mdpi.com | Inhibition of de novo synthesis of these lipids. |
| Transsulfuration Pathway | Substrate for cysteine synthesis. mdpi.com | Blocked pathway, affecting glutathione production. frontiersin.org |
Molecular Level Studies on Stress Response Pathways and Protein Homeostasis (Conceptual, drawing from L-serine's neuroprotective role)
L-serine has demonstrated neuroprotective effects, in part by mitigating cellular stress and promoting protein homeostasis. nih.govresearchgate.net It has been shown to be protective against neurotoxicity by upregulating the expression of endoplasmic reticulum (ER) chaperone proteins, such as protein disulfide isomerase (PDI), which aids in the proper folding of proteins and helps to resolve ER stress. wiley.comnih.gov L-serine's role in the synthesis of glutathione also contributes to its ability to combat oxidative stress. nih.gov
The conceptual impact of L-Serine, O-(2-phenylethyl)- on stress response pathways and protein homeostasis can be considered from multiple angles:
Modulation of the Unfolded Protein Response (UPR): L-serine can modulate the UPR to promote recovery from ER stress. nih.gov The O-(2-phenylethyl) derivative, with its distinct chemical properties, might interact with the components of the UPR in a novel manner. Its increased lipophilicity could lead to different interactions with the ER membrane, where the stress sensors of the UPR are located, potentially leading to a modified cellular response to unfolded proteins.
Neuroprotection and Excitotoxicity: L-serine can exert neuroprotective effects by activating glycine receptors, which can prevent neuronal excitotoxicity. frontiersin.org The addition of the phenylethyl group could alter the binding affinity of the molecule for glycine receptors or other neuronal receptors, potentially leading to a different neuroprotective profile.
Protein Misfolding and Aggregation: A fascinating area of L-serine research is its potential to prevent the misincorporation of neurotoxins like β-methylamino-L-alanine (BMAA) into proteins, which can lead to protein aggregation and cell death. alzdiscovery.org It is conceivable that L-Serine, O-(2-phenylethyl)- could also compete with such toxins for incorporation into proteins, although its larger size might influence its effectiveness in this regard.
Redox Homeostasis: As the synthesis of cysteine and subsequently glutathione from L-Serine, O-(2-phenylethyl)- is likely inhibited, this modified compound would not be expected to contribute to cellular antioxidant capacity in the same manner as L-serine. frontiersin.orgnih.gov This could have significant implications for how cells respond to oxidative stress in the presence of this compound.
| Stress Response Mechanism | Role of L-Serine | Conceptual Role of L-Serine, O-(2-phenylethyl)- |
| Endoplasmic Reticulum Stress | Upregulates chaperone proteins like PDI to aid in protein folding. wiley.comnih.gov | May modulate the UPR differently due to altered interactions with the ER membrane. |
| Neuroprotection | Activates glycine receptors to prevent excitotoxicity. frontiersin.org | Could have an altered binding affinity for neuronal receptors, leading to a different neuroprotective profile. |
| Protein Misfolding | May prevent misincorporation of neurotoxins into proteins. alzdiscovery.org | Could potentially compete with neurotoxins, but its larger size may affect this activity. |
| Oxidative Stress | Precursor for the antioxidant glutathione. frontiersin.orgnih.gov | Unlikely to contribute to glutathione synthesis, potentially altering cellular redox balance. |
Advanced Analytical Methodologies for Characterization and Quantification in Research Settings
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatography is a cornerstone for the analysis of L-Serine, O-(2-phenylethyl)-, enabling the separation of the target compound from impurities and its stereoisomers.
High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. sigmaaldrich.comnih.govnih.gov The separation is achieved by passing a sample in a liquid mobile phase through a column packed with a stationary phase. For a compound like L-Serine, O-(2-phenylethyl)-, various stationary phases can be employed to achieve optimal separation based on its physicochemical properties.
Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common starting point. nih.govresearchgate.netjst.go.jp The retention of L-Serine, O-(2-phenylethyl)- would be influenced by the hydrophobicity of the phenylethyl group. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve good resolution of all components in a mixture. nih.govjst.go.jp
Due to the lack of a strong chromophore in many amino acids, derivatization is frequently employed to enhance detection by UV-Vis or fluorescence detectors. nih.govmyfoodresearch.comnih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) can be used for pre-column derivatization. researchgate.netbco-dmo.org
Table 1: HPLC Analysis Parameters for Amino Acid Derivatives
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | bco-dmo.org |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., methanol, acetonitrile) | nih.govjst.go.jp |
| Detector | UV-Vis or Fluorescence | nih.govmyfoodresearch.com |
| Derivatization | Pre-column with o-phthalaldehyde (OPA) | researchgate.netbco-dmo.org |
This table presents typical starting conditions for the HPLC analysis of amino acid derivatives. Specific parameters for L-Serine, O-(2-phenylethyl)- would require method development and optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization (e.g., silylation for amino acids)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govsigmaaldrich.com However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.comsigmaaldrich.comthermofisher.com
Silylation is a common derivatization method where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com The resulting derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. sigmaaldrich.com
Alkylation is another derivatization approach that can be used. nih.gov For instance, esterification of the carboxyl group followed by acylation of the amino group can also increase volatility. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Technique | Reagent | Resulting Derivative | Source |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | thermofisher.com |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | sigmaaldrich.com |
| Alkylation/Acylation | Methyl chloroformate/Methanol | N-alkoxycarbonyl alkyl ester | nih.gov |
This table highlights common derivatization strategies. The choice of reagent for L-Serine, O-(2-phenylethyl)- would depend on the desired analytical outcome and potential for side reactions.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. chromatographyonline.com For the analysis of L-Serine, O-(2-phenylethyl)-, CE can be a powerful tool, particularly for purity analysis and separation from closely related impurities.
Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. wikipedia.org In CZE, the separation is based on the charge-to-size ratio of the analytes. The inherent charge of the amino acid at a given pH allows for its migration in the capillary. The use of buffers with different pH values can be used to optimize the separation.
Chiral Chromatography for Enantiomeric Purity and Racemization Studies
Ensuring the enantiomeric purity of a chiral compound like L-Serine, O-(2-phenylethyl)- is critical. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess. rsc.org This can be achieved through direct or indirect methods.
Direct methods involve the use of a chiral stationary phase (CSP). nih.govsigmaaldrich.com These phases contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. yakhak.org Another approach utilizes crown ether-based CSPs, which have shown success in resolving amino acid enantiomers. chromatographyonline.com
Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column.
Table 3: Chiral Separation Techniques for Amino Acids
| Technique | Principle | Example of Stationary Phase/Reagent | Source |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-derived (e.g., Chiralpak), Crown ether-based | yakhak.orgchromatographyonline.com |
| Indirect Chiral HPLC | Formation of diastereomers with a chiral derivatizing agent | Marfey's reagent (FDNP-L-Ala-NH2) | researchgate.net |
| Chiral Capillary Electrophoresis | Use of a chiral selector in the background electrolyte | Cyclodextrins | nih.govnih.gov |
This table summarizes the primary approaches for chiral separations. The selection of the most suitable method for L-Serine, O-(2-phenylethyl)- would require experimental evaluation.
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure of L-Serine, O-(2-phenylethyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For L-Serine, O-(2-phenylethyl)-, distinct signals would be expected for the aromatic protons of the phenylethyl group, the methylene (B1212753) protons of the ethyl chain, and the protons of the serine backbone. The chemical shifts and coupling constants would be characteristic of the structure.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical environment. Signals for the aromatic carbons, the aliphatic carbons of the phenylethyl group, and the carbons of the serine moiety (carboxyl, alpha-carbon, and beta-carbon) would be observed at characteristic chemical shift values.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals and confirming the connectivity within the molecule. nih.govnumberanalytics.comyoutube.com COSY reveals proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows correlations between protons and carbons over two or three bonds.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for L-Serine, O-(2-phenylethyl)-
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Source |
| Aromatic Protons (C₆H₅) | ~7.2-7.4 | ~126-138 | rsc.org |
| -O-CH₂- (Phenylethyl) | ~3.8-4.2 | ~68-72 | - |
| -CH₂-Ph (Phenylethyl) | ~2.8-3.0 | ~36-40 | - |
| α-CH (Serine) | ~3.9-4.1 | ~55-58 | hmdb.caresearchgate.net |
| β-CH₂ (Serine) | ~3.7-3.9 | ~69-73 | hmdb.caresearchgate.net |
| -COOH (Serine) | - | ~170-175 | chemicalbook.com |
| -NH₂ (Serine) | Variable | - | - |
Note: These are predicted chemical shift ranges based on typical values for similar functional groups. Actual values for L-Serine, O-(2-phenylethyl)- would need to be determined experimentally. The chemical shifts can be influenced by solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of L-Serine, O-(2-phenylethyl)-. Unlike nominal mass instruments, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide exceptionally accurate mass measurements, typically with an error of less than 5 ppm. rsc.org This level of precision is often sufficient to determine a unique elemental composition, a critical first step in identifying an unknown compound or confirming the structure of a synthesized molecule. rsc.orgyoutube.com For L-Serine, O-(2-phenylethyl)-, with a chemical formula of C₁₁H₁₅NO₃, the theoretical exact mass of the neutral molecule can be calculated with high precision.
When coupled with tandem mass spectrometry (MS/MS), HRMS also reveals detailed information about the compound's structure through analysis of its fragmentation patterns. The fragmentation of L-Serine, O-(2-phenylethyl)- would be expected to yield characteristic product ions corresponding to specific substructures. For instance, cleavage of the ether bond could produce ions corresponding to the phenylethyl group and the serine core. The fragmentation of the serine moiety itself would likely involve the loss of water and carbon monoxide from the carboxylic acid group. The high mass accuracy of the fragment ions further aids in their confident assignment, providing a detailed structural fingerprint of the molecule.
Table 1: Theoretical HRMS Data for L-Serine, O-(2-phenylethyl)-
| Ion Species | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.0944 |
| [M-H]⁻ | C₁₁H₁₄NO₃⁻ | 208.0980 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of L-Serine, O-(2-phenylethyl)- would exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. bellevuecollege.edulibretexts.org The presence of the carboxylic acid, primary amine, ether linkage, and aromatic ring would each give rise to characteristic peaks. libretexts.orgcopbela.orgutexas.edu
The broad O-H stretching vibration of the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹. copbela.org The C=O stretch of the carboxylic acid would typically appear as a strong absorption around 1710 cm⁻¹. The N-H stretching vibrations of the primary amine would likely be observed in the 3400-3250 cm⁻¹ region. youtube.com The C-O stretching vibration of the ether linkage would produce a characteristic band in the fingerprint region, typically between 1260 and 1000 cm⁻¹. libretexts.org Finally, the presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. copbela.org
Table 2: Expected Characteristic IR Absorption Bands for L-Serine, O-(2-phenylethyl)-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1710 (strong) |
| Primary Amine | N-H Stretch | 3400 - 3250 |
| Ether | C-O Stretch | 1260 - 1000 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. actascientific.com For compounds like L-Serine, O-(2-phenylethyl)-, derivatization can enhance volatility for gas chromatography (GC), improve chromatographic behavior, and increase detection sensitivity in both GC and high-performance liquid chromatography (HPLC). actascientific.comsigmaaldrich.com
Pre-column and Post-column Derivatization for HPLC and GC-MS
Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. actascientific.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the chromatograph. actascientific.com This is a common approach for both HPLC and GC analysis of amino acids. researchgate.netcreative-proteomics.com For HPLC, reagents like phenyl isothiocyanate (PITC) or dansyl chloride can be used to tag the amino group, creating a derivative with strong UV or fluorescence absorbance. actascientific.comresearchgate.net For GC-MS analysis, the polar functional groups (amine and carboxylic acid) of L-Serine, O-(2-phenylethyl)- must be derivatized to increase volatility. sigmaaldrich.comsigmaaldrich.com A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogens on the amine and carboxylic acid groups into less polar trimethylsilyl ethers and esters, respectively. sigmaaldrich.comthermofisher.com
Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the chromatographic column but before it reaches the detector. actascientific.com This technique is frequently used in traditional amino acid analyzers, where separated amino acids react with reagents like ninhydrin (B49086) or o-phthaldialdehyde (OPA) to produce colored or fluorescent compounds for detection. actascientific.comnih.gov
Application of Fluorescent and Chromogenic Reagents for Sensitive Detection (e.g., o-phthaldialdehyde, ninhydrin)
To achieve high sensitivity, especially for trace-level analysis, fluorescent and chromogenic reagents are widely employed. actascientific.comnih.gov
o-Phthaldialdehyde (OPA) is a popular pre-column and post-column derivatizing reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govresearchgate.net This reaction is rapid and provides excellent sensitivity for the detection of compounds with primary amino groups, such as L-Serine, O-(2-phenylethyl)-. nih.govresearchgate.net However, the stability of the OPA derivatives can be a concern and requires careful control of reaction conditions. researchgate.netresearchgate.net
Ninhydrin is a classic post-column derivatization reagent used in amino acid analysis. nih.gov It reacts with primary and secondary amino acids upon heating to produce a deep purple-colored compound known as Ruhemann's purple, which is detected by UV-Vis spectrophotometry. While robust, the ninhydrin method is generally less sensitive than fluorescence-based methods using OPA. nih.gov
Isotopic Labeling Techniques for Metabolic Tracing and Quantification
Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the molecule of interest. chempep.com This technique is a powerful tool for metabolic tracing and accurate quantification. chempep.com
Metabolic Tracing: By introducing isotopically labeled L-Serine, O-(2-phenylethyl)- into a biological system, researchers can track its metabolic fate. nih.gov The labeled compound can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, allowing for the elucidation of metabolic pathways and the identification of downstream metabolites. nih.govnih.gov
Quantification: Stable isotope dilution analysis is a gold standard for accurate quantification. researchgate.net This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N-L-Serine, O-(2-phenylethyl)-) to a sample as an internal standard. nih.gov Because the labeled internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, a precise and accurate concentration can be determined, correcting for variations in sample preparation and instrument response. researchgate.netmdpi.com The synthesis of such labeled compounds can be achieved through chemical synthesis using labeled precursors. chempep.com
Future Directions and Emerging Research Avenues for L Serine, O 2 Phenylethyl
Development of Chemoenzymatic Cascade Reactions for Efficient Synthesis
The synthesis of chiral molecules like L-Serine, O-(2-phenylethyl)- often involves multi-step processes with protective groups, leading to potential yield loss and increased waste. vulcanchem.com Future research is trending towards the development of more efficient and sustainable chemoenzymatic cascade reactions. These one-pot sequences combine the selectivity of biocatalysts with the versatility of chemical reactions, often in continuous flow systems. beilstein-journals.orgucl.ac.uk
Enzymes such as lipases, proteases, and transaminases are prime candidates for these cascades. For instance, proteases like papain can polymerize amino acid esters in aqueous media without the need for side-chain protection, a principle that could be adapted for synthesizing derivatives. nih.gov A potential cascade could involve a lipase-catalyzed etherification of a protected L-serine precursor with 2-phenylethanol, followed by enzymatic deprotection. Another approach could leverage enzymes like phenylalanine ammonia (B1221849) lyase (PAL) or L-phenylalanine dehydrogenase (PheDH) in reverse to functionalize the aromatic ring or amino group, respectively. d-nb.info
Multi-enzyme cascades, which mimic metabolic pathways, could further enhance efficiency. acs.org By coupling several enzymatic steps in a single reactor, issues like product inhibition can be overcome, and cofactors can be regenerated in situ. beilstein-journals.org For example, the synthesis of L-serine itself can be achieved from glycine (B1666218) and formaldehyde (B43269) using serine hydroxymethyltransferase (SHMT), and such enzymatic steps could be integrated into a longer cascade to produce its derivatives. nih.gov The development of such processes for L-Serine, O-(2-phenylethyl)- would represent a significant step towards green and economically viable production.
| Hypothetical Chemoenzymatic Cascade for L-Serine, O-(2-phenylethyl)- Synthesis | | :--- | :--- | | Step 1 (Enzymatic) | Lipase-catalyzed O-alkylation of N-protected L-serine with 2-phenylethanol. This avoids harsh chemical reagents and provides high stereoselectivity. | | Step 2 (Enzymatic) | Protease-catalyzed deprotection of the N-terminal protecting group under mild aqueous conditions. | | System Type | Continuous flow packed-bed reactor containing immobilized enzymes to allow for catalyst reuse and process scalability. beilstein-journals.org | | Advantages | Reduced number of intermediate purification steps, lower solvent consumption, high stereochemical purity, and improved space-time yield. beilstein-journals.org |
Exploration of Novel Building Block Applications in Material Science and Supramolecular Chemistry
The unique bifunctional nature of L-Serine, O-(2-phenylethyl)- makes it an attractive building block for advanced materials and supramolecular assemblies. The L-serine core provides a chiral scaffold with hydrogen-bonding donor and acceptor sites (amine and carboxyl groups), while the O-(2-phenylethyl) side chain introduces hydrophobicity and the potential for π-π stacking interactions. vulcanchem.com
In material science, this compound could be used as a monomer for the synthesis of novel chiral polymers. These polymers could exhibit unique properties such as self-assembly into higher-order structures, specific optical activity, or utility as chiral stationary phases in chromatography. The incorporation of this building block into peptides could influence their secondary structure and stability, potentially leading to new biomaterials with tailored functions. beilstein-journals.org
In supramolecular chemistry, which focuses on non-covalent interactions, L-Serine, O-(2-phenylethyl)- could be used to construct host-guest systems. parisdescartes.frresearchgate.net The aromatic side chain can interact with other aromatic molecules, while the amino acid backbone can coordinate with metal ions or bind to other polar species. This could lead to the design of molecular receptors for specific guest molecules or the creation of biomimetic catalysts where the compound helps to form a defined active site pocket around a metal center. parisdescartes.fr Its ability to participate in multiple types of non-covalent interactions makes it a versatile component for creating complex, functional supramolecular architectures.
| Structural Features and Potential Applications | | :--- | :--- | | Chiral Center ((S)-configuration) | Induces chirality in polymers and supramolecular assemblies; useful for creating materials with specific optical properties or for enantioselective recognition. vulcanchem.com | | Amine and Carboxyl Groups | Provide sites for peptide bond formation, hydrogen bonding, and coordination with metal ions. | | Phenylethyl Side Chain | Confers hydrophobicity, enables π-π stacking interactions, and can act as a binding site for aromatic guest molecules. vulcanchem.com | | Ether Linkage | Offers more conformational flexibility compared to a direct carbon-carbon bond, potentially influencing the folding of peptides or polymers. |
Elucidation of Precise Molecular Mechanisms in Model Biological Systems
While the precise biological effects of L-Serine, O-(2-phenylethyl)- are not yet characterized, its structural similarity to endogenous molecules suggests several potential mechanisms of action that warrant future investigation. L-serine is a crucial amino acid in the central nervous system (CNS), serving as a precursor to neurotransmitters like glycine and D-serine, which modulate NMDA receptor activity. nih.govnih.gov The phenylethyl moiety is a core structure in many neuroactive compounds. mdpi.com
Future research should investigate whether L-Serine, O-(2-phenylethyl)- can cross the blood-brain barrier, a property that its increased lipophilicity might enhance. vulcanchem.com Once in the CNS, its potential interactions with a range of targets should be explored. It could potentially modulate the activity of glycine or NMDA receptors, or interfere with the enzymes involved in serine metabolism, such as serine racemase or serine hydroxymethyltransferase. nih.govnih.gov Studies in neuronal cell cultures and animal models could clarify whether it has neuroprotective or neurotoxic effects. nih.govfrontiersin.org
Another research avenue is its effect on protein synthesis and cellular stress. If the compound is mistakenly incorporated into proteins in place of L-serine, it could lead to misfolded proteins and induce proteotoxic stress and the unfolded protein response (UPR). nih.gov Conversely, some amino acid derivatives can act as proteostasis regulators, helping cells adapt to stress. nih.gov Elucidating these fundamental interactions is critical to understanding the compound's potential as a biological probe or therapeutic agent.
| Potential Biological Targets and Effects for Future Study | | :--- | :--- | | Neurotransmitter Receptors | Modulation of NMDA receptors or glycine receptors in the CNS. nih.gov | | Metabolic Enzymes | Potential inhibition or allosteric modulation of enzymes in the serine/glycine metabolic pathways (e.g., serine racemase, SHMT). mdpi.comresearchgate.net | | Aminoacyl-tRNA Synthetases | Investigation of whether it is a substrate for seryl-tRNA synthetase, leading to its incorporation into proteins. | | Cellular Stress Pathways | Activation of the unfolded protein response (UPR) or other stress-response pathways due to effects on protein homeostasis. nih.gov |
Advanced Computational Chemistry and in silico Modeling of Interactions and Reactivity
Computational chemistry provides powerful tools to predict the behavior of L-Serine, O-(2-phenylethyl)- at an atomic level, guiding future experimental work. nuph.edu.ua In silico methods can be used to explore its physicochemical properties, conformational landscape, and interactions with biological macromolecules, saving significant time and resources. nih.gov
Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to calculate the molecule's electronic structure, orbital energies, and reaction energetics. This information is key to understanding its intrinsic reactivity and spectral properties. Molecular Dynamics (MD) simulations can model the compound's behavior over time in different environments, such as in aqueous solution or embedded within a lipid bilayer, providing insights into its conformational preferences and transport properties.
A significant area of future research is the use of molecular docking and MD simulations to predict how L-Serine, O-(2-phenylethyl)- binds to protein targets. researchgate.net Computational models suggest its phenylethyl group can adopt conformations that enable π-π interactions with aromatic residues in protein binding pockets. vulcanchem.com By screening this compound against libraries of protein structures, potential biological targets can be identified for subsequent experimental validation. nih.govnih.gov This approach can rapidly generate hypotheses about its mechanism of action and guide the design of more potent and selective derivatives.
| Computational Method | Application to L-Serine, O-(2-phenylethyl)- |
| Quantum Mechanics (e.g., DFT) | Calculation of electronic properties, bond energies, reactivity indices, and theoretical spectra (IR, NMR). |
| Molecular Dynamics (MD) Simulation | Modeling of conformational flexibility, solvation effects, membrane permeability, and dynamic interactions with target proteins. |
| Molecular Docking | Prediction of binding modes and affinities to the active sites of enzymes (e.g., serine racemase, proteases) and receptors. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate structural features with biological activity to guide the design of new analogues. |
Integration into Advanced Proteomics and Metabolomics Research Platforms
The fields of proteomics and metabolomics aim to comprehensively identify and quantify all proteins and metabolites within a biological system. As an unnatural amino acid, L-Serine, O-(2-phenylethyl)- is an ideal tool for probing these systems in ways that endogenous molecules cannot.
In proteomics, the compound could be used in techniques for activity-based protein profiling or as a handle for protein labeling. If it is incorporated into newly synthesized proteins, its unique mass can be detected by mass spectrometry, allowing researchers to track protein synthesis and turnover rates. Furthermore, if isotopically labeled versions (e.g., containing ¹³C, ¹⁵N, or ²H) are used, they can serve as powerful tracers in metabolic studies. mdpi.com
In metabolomics, introducing L-Serine, O-(2-phenylethyl)- into cells or organisms and tracking its fate with liquid chromatography-mass spectrometry (LC-MS) can reveal its metabolic network. mdpi.comoup.com This can identify the enzymes that modify it and the downstream metabolites that are formed. This approach can also uncover how this exogenous compound perturbs endogenous metabolic pathways, such as serine-glycine one-carbon metabolism, which is crucial in many diseases. nih.gov Its integration into these advanced 'omics' platforms can provide a systems-level understanding of its biological impact and help identify novel biomarkers or therapeutic targets. nih.gov
| 'Omics' Platform | Potential Application of L-Serine, O-(2-phenylethyl)- |
| Proteomics | As a bio-orthogonal handle for labeling and identifying newly synthesized proteins; identifying proteins that specifically bind to the compound. |
| Metabolomics | Tracing its metabolic fate to identify novel enzymatic pathways and downstream products. mdpi.com |
| Fluxomics | Using isotopically labeled versions to quantify its impact on the flux through central metabolic pathways (e.g., glycolysis, folate cycle). nih.gov |
| Lipidomics | Investigating its influence on the synthesis of serine-derived lipids like phosphatidylserine (B164497) and sphingolipids. semanticscholar.org |
Q & A
Q. What ethical and practical considerations apply when designing in vivo studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
